

1,3,5-Tricaffeoylquinic Acid: An In Vitro Antioxidant Powerhouse

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Compound of Interest

Compound Name: 1,3,5-Tricaffeoylquinic acid

Cat. No.: B1631267

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For researchers, scientists, and drug development professionals, understanding the comparative efficacy of antioxidant compounds is paramount. This guide provides an objective in vitro comparison of **1,3,5-Tricaffeoylquinic acid** and its close structural relatives against other well-established antioxidants, supported by experimental data.

Recent studies have highlighted the potent antioxidant capabilities of caffeoylquinic acid derivatives, particularly in scavenging free radicals. Among these, dicaffeoylquinic acids have demonstrated significant activity, in some cases surpassing the efficacy of industry-standard antioxidants like Vitamin C. This guide will delve into the quantitative data from in vitro antioxidant assays to provide a clear comparison.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. The efficacy is typically expressed as the EC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower EC50 value indicates a higher antioxidant potency.

A key study evaluating the antioxidant activity of various caffeoyl derivatives found that 3,5-dicaffeoylquinic acid, a compound structurally similar to **1,3,5-tricaffeoylquinic acid**, exhibited significantly higher antioxidant activity than Vitamin C (Ascorbic Acid) in a DPPH assay.^{[1][2][3]}

Compound	Antioxidant Assay	EC50 (μmol/l)
3,5-dicaffeoylquinic acid	DPPH Radical Scavenging	7.62[1][2]
Vitamin C (Ascorbic Acid)	DPPH Radical Scavenging	15.66[1][3]

This data clearly indicates that 3,5-dicaffeoylquinic acid is approximately twice as effective as Vitamin C at scavenging DPPH radicals in this in vitro setting.[1][2][3] The presence of multiple caffeoyl groups is believed to contribute to this enhanced antioxidant potential due to the increased number of hydroxyl groups available to donate hydrogen atoms and stabilize free radicals.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, a detailed understanding of the experimental methodology is crucial.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

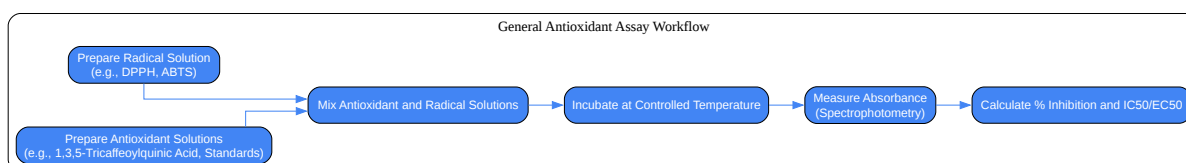
Protocol:

- A stock solution of the test compound (e.g., 3,5-dicaffeoylquinic acid, Vitamin C) is prepared in a suitable solvent (e.g., methanol).
- Serial dilutions of the stock solution are prepared to obtain a range of concentrations.
- A solution of DPPH in methanol (typically 0.1 mM) is prepared.
- A specific volume of each concentration of the test compound is mixed with a specific volume of the DPPH solution.

- The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
- The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
- A control sample containing the solvent and DPPH solution is also measured.
- The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Signaling Pathways and Experimental Workflow

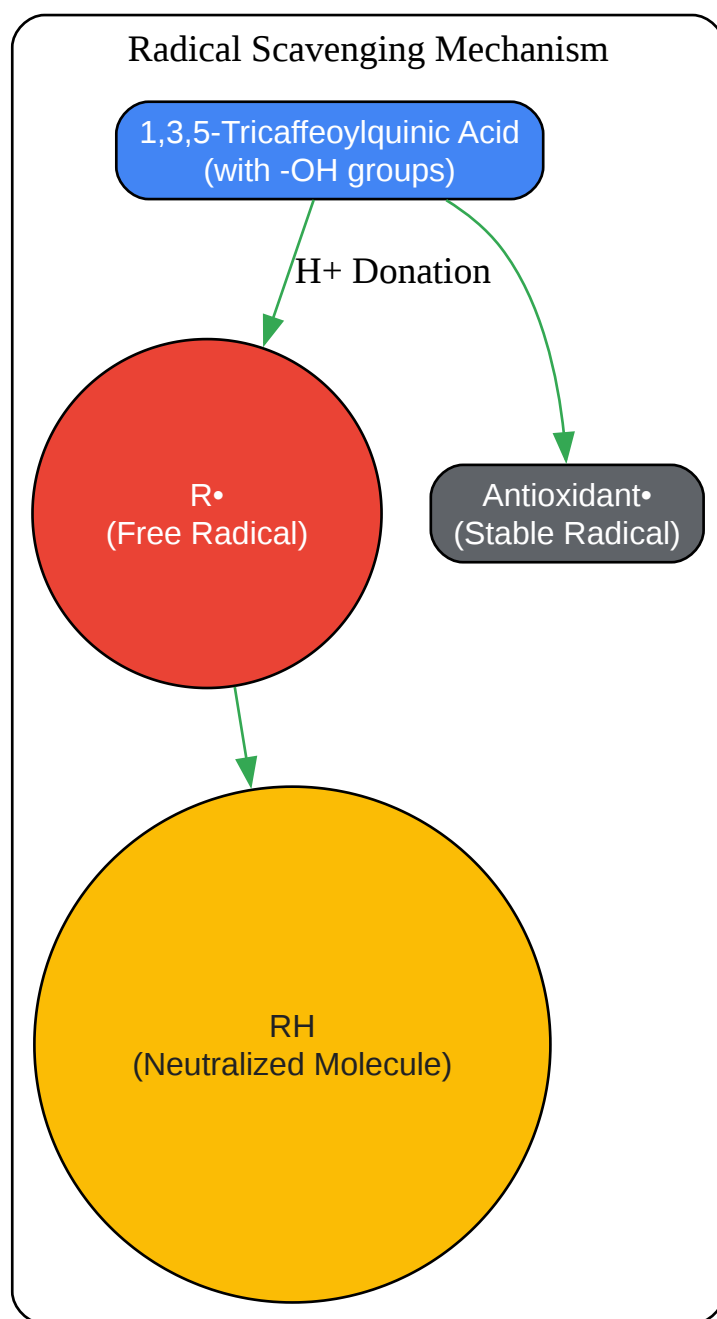
The antioxidant activity of phenolic compounds like **1,3,5-tricaffeoylquinic acid** is primarily attributed to their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress.



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Caption: A generalized workflow for in vitro antioxidant capacity assays.

The mechanism of action often involves the donation of a hydrogen atom from the hydroxyl groups on the caffeoyl moieties to a free radical, thereby neutralizing it. This process is a key aspect of the radical scavenging activity observed in the DPPH assay.



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Caption: Simplified mechanism of free radical scavenging by a phenolic antioxidant.

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